molecular formula C22H18O6 B10886319 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate

4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate

Cat. No.: B10886319
M. Wt: 378.4 g/mol
InChI Key: OFDUICRTURYDEM-UHFFFAOYSA-N
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Description

4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate is an organic compound with the molecular formula C22H18O6 and a molecular weight of 378.385 g/mol . This compound is characterized by the presence of two methoxybenzoate groups attached to a phenyl ring, making it a member of the ester class of organic compounds. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate typically involves the esterification of 4-hydroxyphenyl 3-methoxybenzoate with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid produced during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its ester and methoxy groups. These interactions can modulate biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate
  • 4-[(3-Methoxybenzoyl)oxy]phenyl 4-methoxybenzoate
  • 4-[(3-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate

Uniqueness

4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(3-methoxybenzoyl)oxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C22H18O6/c1-25-19-7-3-5-15(13-19)21(23)27-17-9-11-18(12-10-17)28-22(24)16-6-4-8-20(14-16)26-2/h3-14H,1-2H3

InChI Key

OFDUICRTURYDEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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